![molecular formula C18H18ClN3O B4893027 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine, commonly known as XPhen, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. XPhen is a member of the phenethylamine class of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of XPhen is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. XPhen has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Biochemical and Physiological Effects:
XPhen has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. XPhen has also been found to have analgesic properties, making it a potential candidate for the treatment of pain. In addition, XPhen has been found to have antioxidant properties, making it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of XPhen for lab experiments is its relatively simple synthesis method. XPhen is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of XPhen is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on XPhen. One area of research is the development of new drugs based on XPhen. XPhen has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to treat infectious diseases. Another area of research is the use of XPhen as a fluorescent probe in biological imaging. XPhen has been shown to have potential applications in the detection of cancer cells and other diseased cells. Finally, further research is needed to fully understand the mechanism of action of XPhen and its potential applications in the treatment of various diseases.
合成法
The synthesis of XPhen involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole with N-methyl-2-phenylethylamine to form XPhen.
科学的研究の応用
XPhen has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. XPhen has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, XPhen has been studied for its potential use as a fluorescent probe in biological imaging.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-22(12-11-14-5-3-2-4-6-14)13-17-20-18(21-23-17)15-7-9-16(19)10-8-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOQPWFJFWOXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

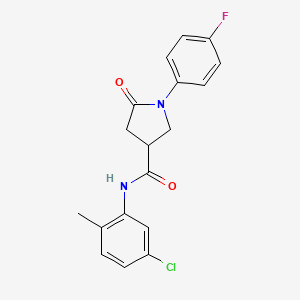
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
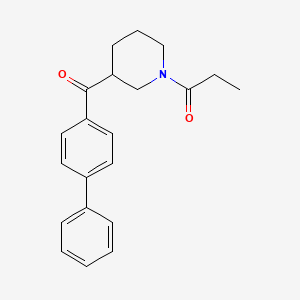
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
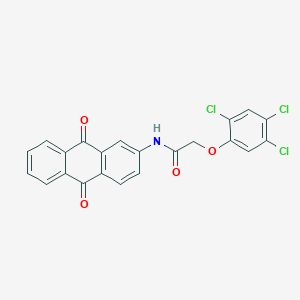
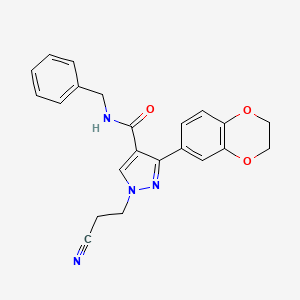
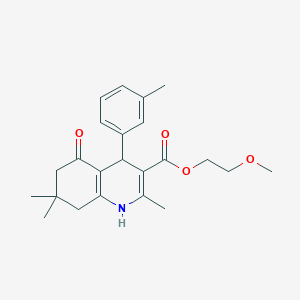
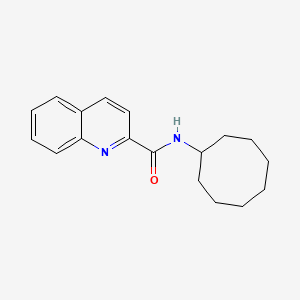
![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)
![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)